molecular formula C7H4ClF3 B1594946 2-(Chloromethyl)-1,3,5-trifluorobenzene CAS No. 247564-62-1

2-(Chloromethyl)-1,3,5-trifluorobenzene

Cat. No.: B1594946
CAS No.: 247564-62-1
M. Wt: 180.55 g/mol
InChI Key: FRFNHABGFLDQOU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1) is a fluorinated aromatic building block of significant interest in advanced chemical synthesis. Its molecular formula is C7H4ClF3, with a molecular weight of 180.55 g/mol . This compound is characterized by a benzene ring substituted with three fluorine atoms and a reactive chloromethyl group, making it a versatile intermediate for further functionalization. The presence of both fluorine and a chloromethyl group on the aromatic ring offers researchers a dual handle for molecular design. The chloromethyl group is a key functional moiety that can undergo various transformations, such as nucleophilic substitution, reduction, and oxidation, to yield valuable derivatives like alcohols, aldehydes, and acids . Chlorinated compounds are pivotal in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, highlighting their importance in developing treatments for a wide range of diseases . As a high-value synthetic intermediate, this compound is primarily used in research settings for the development of new pharmaceuticals, agrochemicals, and specialty materials. This product is intended For Research Use Only and is not approved for human consumption . Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNHABGFLDQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278844
Record name 2,4,6-Trifluorobenzyl chloride
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Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-62-1
Record name 2-(Chloromethyl)-1,3,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobenzyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Electronic Properties Within a Research Context

Positional Isomerism in Chloromethylated Trifluorobenzenes

The molecular formula C₇H₄ClF₃, which corresponds to chloromethyl-trifluorobenzene, allows for several constitutional isomers depending on the relative positions of the chloromethyl group and the three fluorine atoms on the benzene (B151609) ring. These isomers are distinct compounds with unique physical and chemical properties. The specific placement of the substituents significantly alters the molecule's symmetry and electronic distribution.

For trifluorobenzene, there are three possible isomers: 1,2,3-trifluorobenzene, 1,2,4-trifluorobenzene (B1293510), and 1,3,5-trifluorobenzene (B1201519). researchgate.net The subject of this article, 2-(Chloromethyl)-1,3,5-trifluorobenzene, is a derivative of the highly symmetrical 1,3,5-trifluorobenzene.

The synthesis of chloromethylated benzenes, such as through the Blanc chloromethylation reaction, can sometimes lead to the formation of multiple isomers. google.com This highlights the importance of regioselectivity in synthetic routes targeting a specific isomer. For instance, a known isomer is 1-chloromethyl-2,4,5-trifluoro-benzene, which has been synthesized by reacting 1,2,4-trifluorobenzene with a chloromethylation reagent in the presence of a Lewis acid like aluminum chloride. google.com

The different arrangements of the fluorine atoms and the chloromethyl group lead to distinct isomers, each with its own IUPAC name.

Table 1: Positional Isomers of Chloromethylated Trifluorobenzene

IUPAC Name Molecular Formula Structure
This compound C₇H₄ClF₃ F-c1-c(CCl)-c(F)-c-c(F)-c1
1-(Chloromethyl)-2,4,5-trifluorobenzene C₇H₄ClF₃ F-c1-c(F)-c(CCl)-c-c(F)-c1

Note: The table provides examples of known isomers. Other positional arrangements are theoretically possible.

Stereochemical Considerations and Chirality (if applicable to derivatives)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and no stereocenters. However, the benzylic carbon of the chloromethyl group is a reactive site for nucleophilic substitution reactions. If this carbon atom becomes bonded to four different groups through such a reaction, it will form a chiral center, leading to a pair of enantiomers.

The stereochemical outcome of such nucleophilic substitutions on benzylic halides can proceed through different mechanisms, primarily the Sₙ1 (dissociative) and Sₙ2 (associative) pathways. beilstein-journals.orgbeilstein-journals.org

Sₙ1 Mechanism : This pathway involves the formation of a planar benzylic carbocation intermediate. A subsequent attack by a nucleophile can occur from either face, typically resulting in a racemic or near-racemic mixture of the two enantiomers. Studies on related benzyl (B1604629) fluorides have shown that the use of strong hydrogen bond donors like hexafluoroisopropanol (HFIP) can promote a dissociative Sₙ1 mechanism. beilstein-journals.orgbeilstein-journals.org

Sₙ2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the benzylic carbon. This mechanism avoids a carbocation intermediate and is favored by less sterically hindered substrates and strong nucleophiles.

Research on the C-F bond activation of benzylic fluorides has demonstrated that the reaction pathway and, therefore, the stereochemical outcome (inversion vs. retention/racemization) are highly dependent on the nature of the nucleophile and the reaction conditions, such as the choice of solvent or activator. beilstein-journals.orgbeilstein-journals.org For example, chiral capillary gas chromatography is a technique used to separate the enantiomers of chiral intermediates, demonstrating the importance of stereochemistry in the synthesis of bioactive molecules. nih.gov While the parent compound is achiral, its potential for conversion into chiral derivatives makes stereochemical analysis a crucial aspect of its chemistry.

Influence of Fluorine Substitution Pattern on Aromaticity and Reactivity

The presence and positioning of fluorine atoms on the benzene ring profoundly affect the molecule's aromaticity and reactivity.

Aromaticity: Fluorine atoms influence the aromatic π-system through two opposing electronic effects:

Inductive Effect: Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma (σ) bond framework. This effect tends to decrease the electron density within the aromatic ring. researchgate.net

Resonance Effect: The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating effect. researchgate.net

Reactivity: The electronic effects of the fluorine substituents significantly modulate the reactivity of both the aromatic ring and the chloromethyl side chain.

Aromatic Ring Reactivity: The strong electron-withdrawing nature of the three fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu The decreased electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. Halogens are generally considered deactivating groups in EAS reactions. libretexts.org

Chloromethyl Group Reactivity: The reactivity of the benzylic chloride in this compound is also influenced by the ring's electronic properties. The chloromethyl group is susceptible to nucleophilic substitution. Electron-withdrawing substituents on the aromatic ring, like fluorine, can destabilize the formation of a positive charge on the benzylic carbon. This would typically slow down reactions proceeding through an Sₙ1 mechanism, which involves a carbocation intermediate. Conversely, these groups can make the benzylic carbon more electrophilic, potentially accelerating Sₙ2 reactions. Research on substituted benzyl chlorides has shown that electron-withdrawing groups affect the alkylating activity of the molecule. nih.gov The C-F bond itself is very strong and generally unreactive under typical substitution conditions, making it a stable feature of the molecule during reactions at the chloromethyl site. beilstein-journals.orgwikipedia.org

Computational Analysis of Electronic Distribution and Bond Character

Computational chemistry provides valuable insights into the molecular structure and properties of this compound. Methods like Density Functional Theory (DFT) and software such as Avogadro are used to calculate optimized geometries, energies, and electronic properties. mdpi.com

Electronic Distribution: The electronic distribution is heavily polarized by the electronegative fluorine and chlorine atoms.

Inductive Effects: The fluorine atoms strongly withdraw electron density from the carbon atoms to which they are attached (the ipso-carbons) and, to a lesser extent, from the rest of the ring. researchgate.net This creates significant partial positive charges on the ring carbons and partial negative charges on the fluorine atoms. researchgate.net

Dipole Moment: While the parent 1,3,5-trifluorobenzene molecule is nonpolar due to its D₃h symmetry, the addition of the chloromethyl group at the 2-position breaks this symmetry, resulting in a net molecular dipole moment. Computational analysis of fluorinated benzene derivatives shows a strong correlation between the substitution pattern and the resulting molecular electric dipole moment. researchgate.net

Bond Character: Analysis of bond lengths and orbital interactions reveals the nature of the chemical bonds.

C-C Bonds: In benzene, all C-C bonds are identical in length (approx. 1.39-1.40 Å). sydney.edu.aumsu.edu In this compound, the substitution pattern causes minor deviations from this ideal length, though the ring remains largely aromatic.

C-F Bonds: The carbon-fluorine bond is exceptionally strong and short due to the high electronegativity of fluorine and favorable orbital overlap. researchgate.net

C-Cl Bond: The benzylic C-Cl bond is weaker and more reactive than the C-F bonds on the ring, making it the primary site for chemical modification.

Computational models, such as the analysis of molecular orbitals, show that fluorine's lone-pair p-orbitals can overlap with the ring's π-system. acs.orgnih.gov This interaction, while weaker than the inductive effect, is crucial for a complete understanding of the molecule's electronic structure and reactivity.

Table 2: Computed Properties of Trifluorobenzene Isomers

Property 1,2,3-Trifluorobenzene 1,2,4-Trifluorobenzene 1,3,5-Trifluorobenzene
Symmetry C₂ᵥ Cₛ D₃h
Dipole Moment High Moderate Zero
Boiling Point 88-89 °C 88-91 °C 75-76 °C

| Melting Point | - | - | -5.5 °C |

This table provides comparative data for the parent trifluorobenzene isomers to illustrate the effect of fluorine substitution patterns.

Advanced Synthetic Methodologies and Mechanistic Studies

Strategic Approaches to Chloromethylation of Fluorinated Aromatics

The introduction of a chloromethyl group onto a polyfluorinated benzene (B151609) ring, such as 1,3,5-trifluorobenzene (B1201519), is a challenging synthetic task due to the deactivating effect of the fluorine atoms. fluorine1.rufluorine1.ru Standard electrophilic aromatic substitution conditions often prove insufficient. Consequently, specialized and more potent methodologies are required to achieve the desired transformation.

Blanc Reaction and its Modern Adaptations for Polyfluorobenzenes

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgambeed.com The reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). libretexts.orgsciencemadness.org The mechanism proceeds under acidic conditions where formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. This activated electrophile is then attacked by the π-electrons of the aromatic ring. wikipedia.orgyoutube.com The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.orglibretexts.orgsciencemadness.org

While effective for many aromatic compounds, the deactivation of the ring in polyfluorobenzenes necessitates modifications to the traditional Blanc procedure. For substrates like 1,3,5-trifluorobenzene, which are less reactive, more forcing conditions are required. A specific adaptation for the chloromethylation of 1,3,5-trifluorobenzene involves the use of paraformaldehyde (a source of formaldehyde) with a mixture of acetic and sulfuric acids, zinc chloride, and a stream of hydrogen chloride gas. fluorine1.ru This combination of reagents aims to generate a highly reactive electrophilic species capable of overcoming the high activation barrier presented by the trifluorinated ring. A notable disadvantage of the Blanc reaction and its variants is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether, necessitating careful handling and execution. wikipedia.orgsciencemadness.orgyoutube.com

Utilization of Pre-formed Chloromethylating Reagents (e.g., Chloromethyl Methyl Ether)

To circumvent the issues associated with the in-situ generation of the electrophile in the Blanc reaction, pre-formed chloromethylating agents are frequently employed, particularly for deactivated substrates. fluorine1.rufluorine1.ruwikipedia.org Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as CMME or MOM-Cl, is a common reagent for this purpose. wikipedia.org This method involves the direct reaction of the aromatic compound with CMME, typically catalyzed by a Lewis acid, to yield the chloromethylated product and methanol. wikipedia.orglibretexts.org

The use of CMME is advantageous for deactivated systems like polyfluorobenzenes where milder conditions are desired or when the substrate is sensitive to the strong acids used in the Blanc reaction. wikipedia.org Research has demonstrated the chloromethylation of various fluorinated aromatics using this approach. For instance, difluorobenzene has been successfully chloromethylated using chloromethyl methyl ether in a mixture of acetic anhydride (B1165640) and sulfuric acid. fluorine1.rufluorine1.ru Similarly, crude bis(chloromethyl) ether, another potent pre-formed reagent, has been used in chlorosulfonic acid to achieve the chloromethylation of highly deactivated rings like tetrafluorobenzene and pentafluorobenzene. fluorine1.rufluorine1.ru

Direct Chlorination Methods

Direct chlorination methods, in the context of forming the chloromethyl group, refer to single-pot procedures that generate the active chloromethylating species in situ from various precursors. While the Blanc reaction falls into this general category, other reagent systems have been developed, especially for unreactive aromatic compounds.

One such strategy involves preparing a chloromethylating mixture from paraform, chlorosulfonic acid, and concentrated sulfuric acid. fluorine1.rufluorine1.ru This combination generates a highly electrophilic intermediate capable of reacting with electron-poor aromatic rings. This approach avoids the direct use of gaseous hydrogen chloride and can be effective for polyhalogenated compounds that are otherwise inert. The selection of the specific combination of reagents is critical and is tailored to the reactivity of the specific polyfluoroaromatic substrate being functionalized.

Regioselective Synthesis of 2-(Chloromethyl)-1,3,5-trifluorobenzene

In the case of 1,3,5-trifluorobenzene, the substitution pattern dictates that all three available hydrogen atoms (at positions 2, 4, and 6) are chemically equivalent. Therefore, mono-substitution will exclusively yield this compound. The primary challenge is not directing the substitution to the correct position (regioselectivity) but rather achieving mono-substitution while preventing further reaction to form bis(chloromethyl) products. This is controlled through the careful selection of catalysts and optimization of reaction parameters.

Selection of Lewis Acid Catalysts and their Influence on Selectivity (e.g., AlCl₃, ZnCl₂, SnCl₄, FeCl₃)

The choice of Lewis acid catalyst is paramount in the chloromethylation of deactivated aromatic rings. The catalyst's role is to coordinate with the chloromethylating agent, increasing its electrophilicity to a level sufficient to react with the electron-poor trifluorobenzene ring. mytutor.co.uk

Zinc Chloride (ZnCl₂) : This is the traditional catalyst for the Blanc reaction and is effective for many systems. libretexts.orgsciencemadness.org It has been specifically cited for use in the chloromethylation of 1,3,5-trifluorobenzene. fluorine1.ru While a standard choice, it may require more forcing conditions for highly deactivated substrates compared to stronger Lewis acids.

Aluminum Chloride (AlCl₃) : A powerful Lewis acid, AlCl₃ is highly effective in promoting Friedel-Crafts type reactions. mytutor.co.uk In the chloromethylation of the related compound 1,2,4-trifluorobenzene (B1293510), AlCl₃ was shown to provide the highest product yield compared to other tested Lewis acids, indicating its high activity. google.com

Tin(IV) Chloride (SnCl₄) : Also a common Lewis acid catalyst for electrophilic substitutions, SnCl₄ offers a balance of reactivity. wikipedia.orgnih.gov It has been used to catalyze the chloromethylation of 1,2,4-trifluorobenzene with good success. google.com However, in some systems, it has been noted to potentially promote cross-linking side reactions, leading to insoluble polymeric material. bath.ac.uk

Ferric Chloride (FeCl₃) : An inexpensive and effective Lewis acid, FeCl₃ is also a viable catalyst for this transformation. google.comorganic-chemistry.org Its catalytic activity in promoting reactions involving electrophilic intermediates is well-established. nih.govbeilstein-journals.org

The primary influence of the catalyst on selectivity for this specific substrate is in controlling the extent of the reaction. A highly active catalyst like AlCl₃ might lead to a greater propensity for di-substitution if the reaction is not carefully controlled. The table below, derived from patent data on the chloromethylation of 1,2,4-trifluorobenzene with chloromethyl methyl ether, illustrates the comparative efficacy of different Lewis acids. google.com

Lewis Acid CatalystYield of Chloromethylated Product (%)Purity (GC, %)
Aluminum Chloride (AlCl₃)8099.5
Zinc Chloride (ZnCl₂)7698.5
Tin(IV) Chloride (SnCl₄)7197.6
Iron(III) Chloride (FeCl₃)Listed as a suitable catalyst, but specific yield data not provided in examples.

Optimization of Reaction Parameters (Temperature, Stoichiometry, Solvent Effects)

Fine-tuning reaction parameters is crucial for maximizing the yield of the desired mono-chloromethylated product and minimizing side reactions.

Temperature : Temperature control is a key factor. For the chloromethylation of fluorinated benzenes, a broad temperature range from -10 to 100 °C has been reported, with a preferred range often being at or slightly above room temperature (20–40 °C) to ensure a reasonable reaction rate without promoting side reactions. google.com In the synthesis of related chloromethylated polyfluorobenzenes, lower temperatures (e.g., 40 °C) have been intentionally used to favor mono-substitution, as higher temperatures (70–100 °C) led to the formation of bis-chloromethylated products. fluorine1.ru

Stoichiometry : The molar ratios of the reactants are critical. An excess of the chloromethylating reagent is often employed to drive the reaction to completion. For the synthesis of a related trifluorobenzyl chloride, a substrate-to-reagent molar ratio between 1:5 and 1:6 was found to be optimal. google.com Similarly, a stoichiometric or super-stoichiometric amount of the Lewis acid catalyst is often necessary to sufficiently activate the reagents, with an optimal substrate-to-catalyst ratio reported to be in the range of 1:1 to 1:1.5. google.com

Solvent Effects : The choice of solvent can significantly impact the reaction's outcome. Common solvents for chloromethylation include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, or polar aprotic solvents like nitromethane. fluorine1.runih.gov In some cases, the chloromethylating reagent itself can serve as the solvent. google.com More recently, ionic liquids have been explored as alternative reaction media for Blanc chloromethylations. They can act as both the solvent and catalyst, potentially simplifying product separation and enabling catalyst recycling. researchgate.net

The following table, based on patent data for the synthesis of 1-chloromethyl-2,4,5-trifluorobenzene, shows the effect of using different pre-formed chloromethylating reagents on the reaction yield. google.com

Chloromethylating ReagentYield (%)Purity (GC, %)
Chloromethyl methyl ether8099.5
Dichloride methyl ether7599.1
Chloromethyl ether7498.7
Chloromethyl n-octyl ether7296.9
Chloromethyl acetyl chloride6897.4

Detailed Reaction Mechanisms of Chloromethylation

The reaction proceeds via a well-established two-step mechanism. masterorganicchemistry.com

Formation of a Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π-electron system of the 1,3,5-trifluorobenzene ring on the electrophile, the chloromethyl carbocation (CH₂Cl⁺) or a related polarized complex. libretexts.orgmasterorganicchemistry.com This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.org In this intermediate, the carbon atom bearing the new C-C bond is sp³-hybridized. libretexts.org The positive charge is delocalized across the remaining five carbon atoms of the ring, primarily at the positions ortho and para to the site of attack. The electron-withdrawing fluorine atoms deactivate the ring towards this electrophilic attack, meaning that harsher reaction conditions (e.g., a strong Lewis acid catalyst) are typically required compared to the chloromethylation of unsubstituted benzene. wikipedia.org

Re-aromatization: In the second, much faster step, a weak base (such as Cl⁻ or the solvent) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com The electrons from the C-H bond are returned to the π-system, restoring the ring's aromaticity and resulting in the final product, this compound. libretexts.org The significant energy gain from re-establishing the stable aromatic system drives this deprotonation step to completion. libretexts.org

The key electrophile in the chloromethylation reaction is the chloromethyl carbocation (CH₂Cl⁺) or a closely related species. It is typically generated in situ from a mixture of formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, in the presence of a strong Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). youtube.com

The generation of the electrophile can be depicted as follows:

The Lewis acid coordinates to the oxygen atom of formaldehyde, polarizing the C=O bond and making the carbon atom highly electrophilic.

Hydrogen chloride then reacts, with the chloride ion attacking the activated carbonyl carbon and the proton protonating the oxygen.

Subsequent loss of water, facilitated by the Lewis acid, generates the highly reactive chloromethyl carbocation. youtube.com

This carbocation is a potent electrophile that is readily attacked by the nucleophilic aromatic ring of 1,3,5-trifluorobenzene, initiating the substitution pathway as described above. youtube.com

Purification and Isolation Techniques for Research Scale

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, the catalyst, and any polysubstituted byproducts.

For research-scale quantities, a combination of extraction, distillation, and chromatography is typically employed.

Work-up: The initial crude reaction mixture is often quenched by pouring it into ice water. google.com This hydrolyzes the remaining reactive chloromethylating agents and deactivates the Lewis acid catalyst. The organic phase is then separated from the aqueous phase. The organic layer is typically washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with water and brine, and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating the desired product from lower-boiling starting materials and higher-boiling polysubstituted byproducts. google.comgoogle.com The significant difference in boiling points between mono- and di-substituted products usually allows for efficient separation.

Chromatography: If distillation does not provide sufficient purity, column chromatography is a standard alternative. A silica (B1680970) gel stationary phase is used with a non-polar or moderately polar eluent system (e.g., a mixture of hexanes and ethyl acetate). The components separate based on their differing polarities, allowing for the isolation of the pure compound.

Recrystallization: If the final product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an excellent final purification step. google.com Solvents could include hydrocarbons or mixtures containing ethers or esters. google.com

The purity of the isolated this compound is critical for its use in subsequent synthetic steps. Several analytical techniques are used to confirm its identity and assess its purity.

Gas Chromatography (GC): This is a primary method for determining the purity of volatile compounds. A GC analysis of the product can quantify the percentage of the desired compound and detect the presence of impurities, such as starting material or polysubstituted products. google.com The retention times of the different components allow for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are indispensable tools for structural confirmation. ¹H NMR would show a characteristic singlet for the -CH₂Cl protons, while ¹⁹F NMR would confirm the substitution pattern on the aromatic ring. Integration of the proton signals can also give an indication of purity relative to any hydrogen-containing impurities.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its characteristic fragmentation pattern, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of GC with the detection capabilities of MS for a comprehensive analysis of the product mixture.

The table below summarizes common analytical methods for purity assessment.

Analytical TechniqueInformation Provided
Gas Chromatography (GC) Quantitative purity assessment, detection of volatile impurities. google.com
¹H, ¹³C, ¹⁹F NMR Spectroscopy Unambiguous structural confirmation, detection of structural isomers and other impurities.
Mass Spectrometry (MS) Molecular weight confirmation and structural information from fragmentation patterns.
Infrared (IR) Spectroscopy Confirmation of functional groups (e.g., C-Cl, C-F, aromatic C-H bonds).

Reactivity and Derivatization in Organic Synthesis

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group of 2-(chloromethyl)-1,3,5-trifluorobenzene is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthetic organic chemistry.

Formation of Ethers, Esters, and Amines

Ethers: The synthesis of ethers from this compound can be achieved through reaction with alkoxides or phenoxides. For instance, the reaction with sodium 2,2,2-trifluoroethoxide, generated from 2,2,2-trifluoroethanol (B45653) and a strong base like sodium hydride, would yield the corresponding ether. orgsyn.org This Williamson ether synthesis is a common and effective method for forming ether linkages.

Esters: Esterification can be accomplished by reacting this compound with carboxylate salts. The carboxylate anion acts as a nucleophile, displacing the chloride to form an ester. This reaction provides a straightforward route to a variety of esters with the 2,3,5,6-tetrafluorobenzyl moiety. The development of methods for the direct O-mono-/di-/tri-fluoromethylation of carboxylic acids has also been a significant area of research. chemrevlett.com

Amines: Amines, being effective nucleophiles, readily react with this compound to produce the corresponding substituted amines. researchgate.net This reaction is a fundamental method for introducing the 2,3,5,6-tetrafluorobenzyl group onto a nitrogen atom, which is a key step in the synthesis of many biologically active compounds. The reaction can proceed with primary and secondary amines, and even with ammonia, to yield primary amines. dtic.mil

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium ethoxide Ether
Carboxylate Sodium acetate Ester
Amine Ammonia Primary Amine
Amine Diethylamine Tertiary Amine

Carbon-Carbon Bond Formation Reactions (e.g., Wittig, Cyanation)

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org While this compound itself does not directly participate as the carbonyl component, it is a precursor to the necessary phosphonium (B103445) ylide. The first step involves the reaction of this compound with a phosphine (B1218219), typically triphenylphosphine, to form a phosphonium salt. mnstate.edu This salt is then treated with a strong base to generate the corresponding ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, with the double bond's location being precisely controlled. libretexts.orglibretexts.org

Cyanation: The chloromethyl group can be displaced by a cyanide ion to form the corresponding nitrile, 2,3,5,6-tetrafluorophenylacetonitrile. This reaction is a valuable method for introducing a one-carbon extension and a versatile nitrile functional group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of bromopentafluorobenzene (B106962) with cuprous cyanide to yield pentafluorobenzonitrile (B1630612) demonstrates the feasibility of such nucleophilic aromatic substitutions on polyfluorinated rings. researchgate.net

Reduction Pathways of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group through several methods, offering a pathway to 2-methyl-1,3,5-trifluorobenzene.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of benzylic halides. This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via hydrogenolysis of the carbon-chlorine bond. Careful selection of the catalyst and reaction conditions is crucial to achieve high yields and prevent side reactions, such as reduction of the aromatic ring. nih.gov

Hydride Reduction

Alternatively, the chloromethyl group can be reduced using hydride reagents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing benzylic halides to the corresponding alkanes. The reaction mechanism involves the nucleophilic attack of the hydride ion on the benzylic carbon, displacing the chloride ion.

Oxidation Reactions and Functional Group Transformations

The chloromethyl group of this compound can be oxidized to introduce other functional groups, most notably aldehydes and carboxylic acids.

The oxidation of the chloromethyl group to an aldehyde, yielding 2,3,5,6-tetrafluorobenzaldehyde, can be achieved using various oxidizing agents. One common method is the Kornblum oxidation, which involves reacting the benzylic halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. sciencemadness.org Other methods, such as the Sommelet reaction, can also be employed. The resulting aldehyde is a valuable intermediate for further synthetic transformations.

Further oxidation of the aldehyde, or direct oxidation of the chloromethyl group under more vigorous conditions, leads to the formation of 2,3,5,6-tetrafluorobenzoic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net

Table 2: Summary of Functional Group Transformations

Starting Functional Group Reagent/Reaction Type Resulting Functional Group
-CH₂Cl Catalytic Hydrogenation -CH₃
-CH₂Cl Hydride Reduction -CH₃
-CH₂Cl Kornblum Oxidation -CHO
-CH₂Cl Strong Oxidation (e.g., KMnO₄) -COOH
-CHO Oxidation -COOH

Conversion to Aldehydes and Carboxylic Acids

The chloromethyl group of this compound can be readily converted into valuable aldehyde and carboxylic acid functionalities, which are key building blocks in the synthesis of more complex molecules.

One common method for the synthesis of the corresponding aldehyde, 2,4,6-trifluorobenzaldehyde (B1297852), is the Sommelet reaction . This reaction involves the treatment of the benzyl (B1604629) halide with hexamine, followed by hydrolysis to yield the aldehyde. The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the desired product.

The oxidation of the chloromethyl group to a carboxylic acid, yielding 2,4,6-trifluorobenzoic acid, can be achieved using various oxidizing agents. A standard laboratory method involves the use of potassium permanganate in an alkaline solution. Alternatively, greener oxidation methods utilizing hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, have been developed for the conversion of benzyl chlorides to benzoic acids.

TransformationProductTypical Reagents and ConditionsGeneral Reference
Conversion to Aldehyde2,4,6-Trifluorobenzaldehyde1. Hexamine, solvent (e.g., aqueous ethanol (B145695) or acetic acid), reflux. 2. Acid hydrolysis (e.g., HCl).Sommelet Reaction libretexts.org
Conversion to Carboxylic Acid2,4,6-Trifluorobenzoic AcidKMnO4, Na2CO3, H2O, reflux.Oxidation of Benzyl Halides researchgate.net

Electrophilic and Nucleophilic Aromatic Transformations on the Trifluorobenzene Ring

The electronic nature of the 1,3,5-trifluorobenzene (B1201519) ring, characterized by the strong electron-withdrawing effect of the three fluorine atoms, dictates its behavior in aromatic substitution reactions.

Electrophilic aromatic substitution on the 1,3,5-trifluorobenzene ring is generally disfavored due to the deactivating nature of the fluorine substituents. However, under forcing conditions and with potent electrophiles, substitution can occur at the positions not occupied by fluorine atoms.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms activate the ring towards attack by nucleophiles, and substitution can occur at the positions bearing a fluorine atom, particularly if there are additional activating groups present on the ring. The reaction of 1,3,5-trifluorotrinitrobenzene with a variety of nucleophiles has been reported, demonstrating the facility of nucleophilic substitution on a similarly activated trifluorobenzene system. bohrium.com

Subsequent Fluorine-Mediated Reactions

The fluorine atoms on the benzene (B151609) ring are generally stable but can participate in reactions under specific conditions. For instance, in the presence of very strong Lewis acids like antimony pentafluoride (SbF₅), polyfluorinated benzenes can undergo complex reactions and rearrangements. While specific studies on this compound in this context are not prevalent, the reaction of 1,3,5-trifluorobenzene with SbF₅ has been investigated, suggesting the potential for the fluorine atoms to be involved in further transformations under highly acidic conditions. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

The chlorine atom on the benzene ring of this compound can serve as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone in the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.

C-O Bond Formation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, typically by coupling an aryl halide with an alcohol or a phenol (B47542) in the presence of a base. tcichemicals.com While palladium-catalyzed methods have also been developed, the Ullmann reaction remains a relevant tool for the synthesis of diaryl ethers.

Bond FormationReaction NameTypical Coupling PartnersTypical Catalyst SystemGeneral Reference
C-CSuzuki-Miyaura CouplingArylboronic acids or estersPd catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) and a base (e.g., Na2CO3, K3PO4) researchgate.net
C-NBuchwald-Hartwig AminationPrimary or secondary aminesPd catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOtBu, Cs2CO3) organic-chemistry.org
C-OUllmann CondensationAlcohols or phenolsCu catalyst (e.g., CuI, Cu2O) and a base (e.g., K2CO3, Cs2CO3) tcichemicals.com

Applications As a Versatile Chemical Building Block

Intermediates in Pharmaceutical Synthesis

In the realm of medicinal chemistry, the incorporation of fluorine-containing groups is a widely used strategy to enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates. pnas.org 2-(Chloromethyl)-1,3,5-trifluorobenzene serves as a key precursor for introducing the 2,4,6-trifluorobenzyl group into complex pharmaceutical molecules.

Quinolones are a major class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov The structure of quinolones offers several positions for chemical modification to improve their antibacterial spectrum, potency, and safety profile. One of the most critical positions for modification is the N-1 substituent of the quinolone core. nih.gov

The introduction of various aryl and alkyl groups at the N-1 position has been shown to significantly influence the drug's activity. While direct synthesis examples using this compound are not prominently featured in publicly accessible literature, its utility can be inferred from established structure-activity relationships. The trifluorobenzyl group can be readily attached to the nitrogen atom of the quinolone scaffold via nucleophilic substitution, displacing the chlorine atom. The resulting N-1 trifluorobenzyl-substituted quinolone would possess a moiety known to enhance antibacterial potency, particularly due to the electronic effects of the fluorine atoms. The synthesis of novel 1-trifluoromethyl-4-quinolone derivatives has demonstrated that such fluorinated substituents can lead to compounds with antibacterial activity comparable to established drugs like norfloxacin. ed.ac.uk

Enzyme inhibitors are a cornerstone of modern therapeutics, targeting specific enzymes involved in disease pathways. The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. scichina.com Many inhibitors designed for this enzyme are peptidomimetics that fit into the enzyme's active site.

The design of these inhibitors often involves incorporating specific chemical groups that can interact with amino acid residues in the active site. The 2,4,6-trifluorobenzyl group, introduced using this compound, can serve as a key component in such inhibitors. For instance, trifluoromethyl ketones have been developed as effective inhibitors of the SARS-CoV 3CL protease. pnas.org The trifluorobenzyl moiety can occupy specific pockets within the enzyme's binding site, forming favorable interactions that enhance the inhibitor's potency. The synthesis of these complex molecules often involves coupling various building blocks, and the reactive chloromethyl group of this compound makes it an ideal candidate for incorporation into these synthetic routes.

Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that mediate a wide range of physiological functions and are important targets for treating neurological disorders. nih.gov The development of subtype-selective modulators for these receptors is a major goal in medicinal chemistry to minimize side effects. pnas.org These modulators can be agonists, antagonists, or allosteric modulators that fine-tune the receptor's response to acetylcholine. nih.gov

The chemical scaffolds of many muscarinic modulators feature N-benzyl groups. While specific examples detailing the use of this compound are not prevalent, its role as a building block is highly plausible. By reacting it with a core amine-containing scaffold, medicinal chemists can synthesize novel modulators bearing the 2,4,6-trifluorobenzyl group. This group's unique electronic and lipophilic properties could influence the compound's binding affinity, subtype selectivity, and ability to cross the blood-brain barrier. The discovery of N-benzyl isatins as M5 positive allosteric modulators highlights the importance of the benzyl (B1604629) moiety in this class of drugs. scichina.com

Building Block in Agrochemical Research

The introduction of fluorine and trifluoromethyl groups into molecules is a well-established strategy in the agrochemical industry to increase the biological activity and metabolic stability of herbicides, fungicides, and insecticides. scichina.com Many successful agrochemicals contain a trifluoromethylpyridine or a trifluoromethylbenzene moiety. scichina.com

This compound is a valuable intermediate for the synthesis of these active ingredients. The chloromethyl group allows for the easy attachment of the trifluorobenzyl group to various heterocyclic or aromatic cores common in agrochemical design. For example, the synthesis of trifluoromethylpyridine derivatives, which are used in several crop-protection products, sometimes starts from chloromethylated precursors. scichina.com The 2,4,6-trifluorobenzyl group can confer enhanced herbicidal or fungicidal properties to the final product. The versatility of this building block allows for its use in creating diverse libraries of compounds for screening and development of new, more effective agrochemicals.

Contributions to Materials Science and Polymer Chemistry

Beyond life sciences, fluorinated compounds are crucial in materials science for creating polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.

A functional monomer is a molecule that contains a polymerizable group and a functional group that imparts specific properties to the resulting polymer. This compound can be considered a functional monomer precursor. The chloromethyl group is reactive and can be used in various polymerization reactions or to modify existing polymers.

For example, it can be converted into other functional groups like styrenic, acrylic, or vinylic moieties, which can then undergo radical polymerization. Alternatively, the chloromethyl group itself can participate in polycondensation reactions. The incorporation of the 2,4,6-trifluorobenzyl group as a pendant moiety on a polymer chain can significantly alter the material's properties, leading to applications in areas such as specialty coatings, advanced composites, and materials for electronic applications. The use of related compounds like 3-chloro-2-(chloromethyl)-1-propene in polymer synthesis showcases the utility of the chloromethyl group in creating functional polymers.

Preparation of Organofluorine Polymers and Frameworks (e.g., Lanthanide-Organic Frameworks)

The structure of this compound lends itself to the synthesis of advanced polymers and framework materials. The reactive chloromethyl group can undergo various substitution reactions to introduce other functionalities, which can then be used in polymerization or in the construction of complex, multi-dimensional structures like metal-organic frameworks (MOFs).

Fluorinated polymers are of significant interest due to their unique properties, including high thermal and chemical resistance. afinitica.com While direct polymerization of this compound is not commonly documented, its derivatives are key components in creating these materials. For instance, the chloromethyl group can be converted to a vinyl group, creating a trifluorinated styrene (B11656) monomer. Such monomers can then be polymerized to yield fluorinated polystyrenes. cas.cn

Furthermore, this compound is a potential precursor for creating sophisticated ligands for Lanthanide-Organic Frameworks (LOFs). LOFs are a subclass of MOFs that have garnered attention for their intriguing structural diversity and photophysical properties. fluorine1.ru The synthesis of these frameworks relies on organic ligands that coordinate with lanthanide metal ions.

A notable example is the ligand ((2,4,6-trifluorobenzene-1,3,5-triyl)tris(methylene))triphosphonic acid (H6tftp), which has been used to prepare photoluminescent layered lanthanide-organic frameworks. While this specific ligand would be synthesized from the tris-chloromethylated analog, 1,3,5-tris(chloromethyl)-2,4,6-trifluorobenzene, the initial synthetic step involves the chloromethylation of 1,3,5-trifluorobenzene (B1201519). nih.gov This reaction can be controlled to produce the mono-substituted product, this compound, suggesting its role as a foundational intermediate in the synthesis of more complex, poly-substituted ligands required for these advanced framework materials. The presence of fluorine atoms in the framework can also be leveraged, as demonstrated in fluoro-bridged lanthanide-containing MOFs.

Generation of Specialty Chemicals and Reagents

The true versatility of this compound is most evident in its role as an intermediate for the synthesis of a wide array of specialty chemicals and reagents. The chloromethyl group is a reactive site that allows for straightforward conversion into other important functional groups.

Research on the reactions of chloromethylated polyfluoroaromatic compounds has shown that they can be transformed into various derivatives. nih.gov These transformations open pathways to a range of fluorinated aromatic compounds that are valuable in pharmaceutical and agrochemical research. The trifluoromethyl group (CF3), for example, is known to enhance metabolic stability and lipophilicity in drug candidates. fluorine1.ru

The key reactions involving the chloromethyl group of compounds like this compound include:

Hydrolysis: Reaction with potassium carbonate in water converts the chloromethyl group into a hydroxymethyl group, yielding (2,4,6-trifluorophenyl)methanol.

Oxidation: Further oxidation of the alcohol can produce the corresponding aldehyde (2,4,6-trifluorobenzaldehyde) and carboxylic acid (2,4,6-trifluorobenzoic acid). An alternative route involves chlorination of the chloromethyl group to a trichloromethyl group, which can then be hydrolyzed to the carboxylic acid. nih.gov

Halogen Exchange: The chloride can be substituted by other halogens. For example, reaction with sodium bromide in the presence of a phase-transfer catalyst like triethyl(benzyl)ammonium chloride (TEBAC) yields 2-(bromomethyl)-1,3,5-trifluorobenzene. nih.gov

These transformations are summarized in the table below.

Table 1: Synthetic Transformations of this compound

Starting Material Reagents Product Functional Group Transformation
This compound K₂CO₃, H₂O (2,4,6-Trifluorophenyl)methanol -CH₂Cl → -CH₂OH
(2,4,6-Trifluorophenyl)methanol Oxidizing Agent 2,4,6-Trifluorobenzaldehyde (B1297852) -CH₂OH → -CHO
2,4,6-Trifluorobenzaldehyde Oxidizing Agent 2,4,6-Trifluorobenzoic acid -CHO → -COOH
This compound NaBr, TEBAC 2-(Bromomethyl)-1,3,5-trifluorobenzene -CH₂Cl → -CH₂Br

These derivative compounds are important intermediates themselves. For instance, fluorinated benzoic acids and benzaldehydes are crucial building blocks in the synthesis of complex organic molecules. The ability to easily access this range of functionalities from a single, readily prepared precursor highlights the significance of this compound in synthetic organofluorine chemistry.

Theoretical and Computational Studies of 2 Chloromethyl 1,3,5 Trifluorobenzene

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. nih.govspectrabase.com For 2-(chloromethyl)-1,3,5-trifluorobenzene, ab initio and density functional theory (DFT) methods would be the primary tools to determine its equilibrium geometry. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

It is anticipated that the trifluorinated benzene (B151609) ring will exhibit a largely planar geometry, with minor distortions induced by the chloromethyl substituent. The C-F bond lengths are expected to be in the typical range for fluorobenzenes, and the C-Cl bond of the chloromethyl group will also adopt a standard length. The rotational barrier of the chloromethyl group relative to the benzene ring would be a key parameter to determine, as this influences the molecule's conformational preferences.

Reactivity descriptors, derived from the calculated electronic structure, offer insights into the molecule's chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized significantly on the chloromethyl group, highlighting its susceptibility to nucleophilic substitution reactions. The electrostatic potential map would further illustrate the electron-rich and electron-deficient regions of the molecule, with the fluorine atoms creating a strong electron-withdrawing effect on the aromatic ring.

Table 1: Postulated Molecular Geometry Parameters for this compound

ParameterPredicted Value RangeBasis for Prediction
C-C (aromatic) bond length1.38 - 1.40 ÅBased on substituted benzene derivatives.
C-F bond length~1.35 ÅTypical for fluorobenzenes.
C-C (alkyl) bond length~1.50 ÅStandard sp³ C-C bond length.
C-Cl bond length~1.78 ÅStandard for chloroalkanes.
C-H (alkyl) bond length~1.09 ÅStandard for alkyl C-H bonds.
C-C-C (ring) bond angle~120°Near-ideal for a benzene ring, with slight distortions.
F-C-C bond angle~120°Consistent with sp² hybridization.
Cl-C-C bond angle~109.5°Tetrahedral geometry of the chloromethyl carbon.

Note: The data in this table is hypothetical and serves as an estimation based on known values for similar structural motifs. Precise values would require specific quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, including the energetics of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For this compound, a key reaction of interest would be nucleophilic substitution at the benzylic carbon, where the chlorine atom is displaced by a nucleophile.

DFT calculations could be employed to model this reaction with various nucleophiles. The calculations would determine the activation energy barrier for the reaction, providing a quantitative measure of its feasibility. The geometry of the transition state could also be elucidated, revealing the concerted or stepwise nature of the substitution mechanism. The strong electron-withdrawing nature of the trifluorinated ring is expected to stabilize the transition state of an SN2-type reaction, potentially accelerating the substitution compared to non-fluorinated analogues.

Furthermore, DFT can be used to explore other potential reaction pathways, such as electrophilic aromatic substitution on the benzene ring. However, the three fluorine atoms are expected to deactivate the ring towards electrophilic attack, making such reactions less favorable. Computational studies can quantify this deactivation by calculating the relative energies of potential intermediates. The effect of different solvents on reaction energetics can also be modeled using implicit or explicit solvent models within the DFT framework, providing a more realistic prediction of reaction outcomes. nih.gov

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H...F interactions)

The crystal packing and bulk properties of this compound will be governed by a variety of intermolecular interactions. Of particular interest are halogen bonding and C-H...F interactions.

Halogen Bonding: The chlorine atom in the chloromethyl group can act as a halogen bond donor. nist.gov This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. researchgate.netresearchgate.net In the solid state, this could lead to the formation of specific supramolecular synthons, influencing the crystal packing arrangement. The strength and directionality of these halogen bonds can be analyzed using computational methods to understand their role in the crystal architecture.

π-π Stacking: The aromatic ring of this compound can also participate in π-π stacking interactions. The electron-deficient nature of the trifluorinated ring may favor offset or slipped-parallel stacking arrangements with other aromatic systems.

Molecular Modeling of Reactivity and Selectivity in Complex Systems

Molecular modeling techniques can be used to predict the reactivity and selectivity of this compound in more complex chemical environments, such as in the presence of a catalyst or in biological systems. For instance, if this compound were to be used as a substrate in a catalyzed reaction, molecular modeling could be used to study its interaction with the catalyst's active site.

By docking the molecule into the active site of an enzyme or a synthetic catalyst, one could predict the preferred binding orientation and estimate the binding affinity. This information is crucial for understanding the substrate specificity and the potential for enantioselective or regioselective transformations. Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful here, where the reactive part of the system (the substrate and the core of the active site) is treated with a high level of quantum theory, while the surrounding protein or ligand environment is described by a more computationally efficient molecular mechanics force field.

These models can help in the rational design of new catalysts or in predicting the metabolic fate of the compound in a biological system. For example, modeling the interaction with cytochrome P450 enzymes could provide insights into its potential for oxidative metabolism.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the characterization of new or unstudied compounds like this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. spectrabase.com These predictions, when compared with experimental spectra, can aid in the structural confirmation and assignment of resonances. The predicted coupling constants (J-coupling) between different nuclei would also be a valuable piece of information for structural elucidation. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental data to identify characteristic vibrational modes of the molecule, such as the C-F, C-Cl, and aromatic C-H stretching and bending frequencies.

Conformational Landscapes: The chloromethyl group can rotate around the C-C bond connecting it to the benzene ring. This rotation gives rise to different conformers with varying energies. Computational methods can be used to perform a conformational analysis to identify the most stable conformer(s) and to determine the energy barriers for interconversion between them. researchgate.net This information is crucial for understanding the molecule's dynamic behavior and its population of different shapes at a given temperature.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts / FrequenciesNotes
¹H NMRAromatic H: ~7.0-7.5 ppm (doublet of triplets); Methylene H: ~4.5-5.0 ppm (singlet)Aromatic proton will be split by adjacent fluorine atoms.
¹³C NMRAromatic C-F: ~160-165 ppm (doublet); Aromatic C-H: ~110-115 ppm (doublet of triplets); Methylene C: ~40-45 ppmCarbons attached to fluorine will show large C-F coupling constants.
¹⁹F NMR~ -110 to -115 ppmRelative to CFCl₃.
IRC-F stretch: ~1300-1350 cm⁻¹; C-Cl stretch: ~650-750 cm⁻¹These are characteristic strong absorptions.

Note: The data in this table is hypothetical and based on typical values for similar functional groups. Accurate prediction requires specific quantum chemical calculations.

Analytical Methods for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Chloromethyl)-1,3,5-trifluorobenzene," providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the chemical environment of the hydrogen atoms. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom and the fluorinated aromatic ring. The aromatic protons would exhibit a more complex splitting pattern due to coupling with the fluorine atoms on the ring. The integration of the signals would confirm the ratio of protons in the chloromethyl group to those on the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals would be observed for the carbon of the chloromethyl group and the various carbons of the trifluorobenzene ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, and the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide valuable structural information. For instance, carbons directly bonded to fluorine will show large one-bond coupling constants.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org For "this compound," the ¹⁹F NMR spectrum would likely show a single resonance for the three equivalent fluorine atoms in the 1,3, and 5 positions. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine and hydrogen atoms (H-F coupling) can provide through-bond connectivity information. The absence of fluorine-fluorine coupling in a ¹⁹F spectrum can suggest the symmetrical substitution pattern of the fluorine atoms on the benzene (B151609) ring. azom.com

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Key Information Provided
¹H4.5 - 5.0 (-CH₂Cl), 6.5 - 7.5 (Aromatic)Singlet (-CH₂Cl), Multiplet (Aromatic)Presence and environment of chloromethyl and aromatic protons.
¹³C40 - 50 (-CH₂Cl), 100 - 165 (Aromatic)Singlet (-CH₂Cl), Multiplets (Aromatic C-F)Carbon framework and carbon-fluorine coupling.
¹⁹F-100 to -120Singlet or complex multipletNumber and electronic environment of fluorine atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For "this compound," the molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight of approximately 180.55 g/mol . wikipedia.org Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Common fragmentation pathways for benzyl (B1604629) chlorides often involve the loss of a chlorine radical (Cl•) to form a stable benzyl cation. In this case, the fragmentation of "this compound" would likely lead to the formation of the 2,4,6-trifluorobenzyl cation. Further fragmentation of the aromatic ring could also occur, providing additional structural information. The presence of fluorine atoms can influence the fragmentation pathways. whitman.edu

Expected Fragmentation Ions:

m/z Proposed Fragment Significance
180/182[C₇H₄ClF₃]⁺Molecular ion peak (M⁺, M⁺+2)
145[C₇H₄F₃]⁺Loss of Chlorine
125[C₆H₂F₃]⁺Loss of CH₂Cl

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various bonds. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the chloromethyl group would be observed around 2950-2850 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the range of 800-600 cm⁻¹.

C-F stretching: Strong absorption bands due to the carbon-fluorine stretching vibrations are characteristic of fluorinated compounds and typically appear in the 1350-1100 cm⁻¹ region. nist.gov

Aromatic C=C stretching: Benzene ring skeletal vibrations usually give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the benzene ring, which may be weak or absent in the IR spectrum. The symmetric C-F stretching vibrations would also be expected to give a strong signal in the Raman spectrum. The rotational Raman spectra of related compounds like 1,3,5-trifluorobenzene (B1201519) have been studied to provide high-resolution structural data.

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Techniques for Reaction Monitoring and Purity Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize "this compound" and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds. nih.gov A sample containing "this compound" can be injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for determining the purity of the compound and identifying any impurities. The retention time in the GC provides a characteristic value for the compound under specific analytical conditions. For some complex samples, derivatization may be employed to improve chromatographic behavior and detection. rsc.org

Conclusion and Future Directions in Research

Synthesis and Application Versatility of 2-(Chloromethyl)-1,3,5-trifluorobenzene

The synthetic versatility of this compound stems from its two key functional components: the trifluorinated benzene (B151609) ring and the reactive chloromethyl group. The parent compound, 1,3,5-trifluorobenzene (B1201519), serves as a crucial intermediate for pharmaceuticals and liquid crystal materials. guidechem.com Its derivatives are used to create important molecules like 2,4,6-trifluorobenzaldehyde (B1297852) and 2,4,6-trifluorobenzylamine, a precursor for the anti-AIDS drug Bictegravir. guidechem.com

The introduction of the chloromethyl group onto the 1,3,5-trifluorobenzene scaffold creates a valuable synthetic handle. This group can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional groups. This reactivity is analogous to the chloromethylation of other aromatic compounds, which is a key step in the synthesis of various industrial and pharmaceutical intermediates. For instance, the related compound 1-chloromethyl-2,4,5-trifluoro-benzene is prepared via a chloromethylation reaction using reagents like chloromethyl methyl ether in the presence of a Lewis acid. google.com This suggests that similar methods could be optimized for the high-yield synthesis of this compound.

The application versatility is therefore significant. The compound can act as a precursor to a variety of fluorinated molecules, where the trifluorophenyl moiety imparts desirable properties such as increased metabolic stability, binding affinity, and lipophilicity in drug candidates, or enhanced thermal stability and specific electronic properties in materials. researchgate.netnih.gov

Table 1: Physicochemical Properties of 1,3,5-Trifluorobenzene

Property Value Source
Molecular Formula C₆H₃F₃
Molecular Weight 132.08 g/mol nih.gov
Boiling Point 75-76 °C
Melting Point -5.5 °C

Emerging Synthetic Strategies for Highly Fluorinated Systems

The synthesis of highly fluorinated compounds like this compound and its derivatives is set to benefit from several emerging strategies in organofluorine chemistry. cas.cn Traditional methods often require harsh conditions, but modern approaches offer greater efficiency, selectivity, and functional group tolerance.

One major area of advancement is the use of late-stage fluorination, which involves introducing fluorine atoms into complex molecules at a late step in the synthetic sequence. cas.cn This is particularly valuable in drug discovery. While this compound is already fluorinated, further derivatization could be achieved using these new methods. Techniques such as C-H activation allow for the direct replacement of hydrogen atoms with fluorine, which could be used to create even more highly fluorinated analogues. cas.cn

Another promising approach is microflow chemistry. The fluorination of benzynes under microflow conditions has been shown to significantly reduce reaction times and increase yields of fluoroarenes. nih.gov Such continuous-flow processes offer better control over reaction parameters and are inherently safer, which is crucial when handling reactive fluorinating agents. The development of novel fluorination and fluoroalkylation reagents continues to expand the synthetic chemist's toolbox, enabling the construction of complex fluorinated structures. cas.cn Furthermore, the application of nucleophilic aromatic substitution (SNAr) on polyfluorinated arenes is a reliable method for building complex heterocyclic systems, a strategy that could be applied to derivatives of this compound. rsc.org

Untapped Potential in Drug Discovery and Materials Innovation

The unique properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in both pharmaceuticals and advanced materials. nih.govrsc.org The this compound molecule is an exemplary scaffold for innovation in these fields.

In drug discovery, the incorporation of a trifluorobenzene moiety can significantly enhance a molecule's pharmacological profile. Fluorine can modulate acidity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. The chloromethyl group on the ring provides a convenient point of attachment for pharmacologically active fragments. This makes the compound an attractive starting material for generating libraries of novel, fluorinated drug candidates for screening. rsc.org Fluorinated aromatic compounds are integral to many clinical drugs and agrochemicals, highlighting the importance of developing new synthetic routes to these molecules. nih.govnih.gov

In materials science, the focus is on creating materials with superior properties. Fluorinated polymers, for example, are known for their low dielectric constant, low flammability, high thermal stability, and low coefficient of friction. researchgate.net The this compound moiety could be incorporated into polymers like polybenzoxazines or other high-performance plastics. researchgate.net The reactive handle allows for polymerization or grafting onto surfaces, leading to materials with enhanced chemical resistance, thermal stability, and specific surface properties, making them suitable for advanced electronics, coatings, and aerospace applications.

Table 2: Examples of Fluorinated Compounds in Development

Compound Type Application Area Key Feature Source
Fluorinated Benzofurans Medicinal Chemistry Novel heterocyclic leads rsc.org
Trifluoromethylpyridines Agrochemicals, Pharmaceuticals Key structural motif in active ingredients nih.gov
Fluorinated Polybenzoxazines Electronics, Coatings Low dielectric constant, high thermal stability researchgate.net

Future Theoretical Investigations and Predictive Modeling

As the synthesis and application of complex molecules like this compound advance, theoretical and computational methods will become indispensable for guiding research. Predictive modeling can accelerate the discovery process by forecasting molecular properties, reaction outcomes, and biological activity, thereby reducing the need for costly and time-consuming empirical screening.

Future theoretical investigations could focus on several key areas. Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule, predict its reactivity at different sites, and model its interaction with biological targets or material interfaces. Molecular dynamics simulations could predict the degradation pathways of materials derived from this compound, similar to studies performed on other per- and polyfluoroalkyl substances (PFAS). researchgate.net

Furthermore, the development of machine learning algorithms and web-based servers for predicting specific properties, such as fluorescence, is a growing field. nih.gov Such tools could be adapted to screen virtual libraries of derivatives of this compound for desired characteristics, whether for biological imaging or advanced optical materials. Advanced analytical techniques, like fluorine-19 solid-state NMR spectroscopy, will also play a crucial role in characterizing the structures of new materials and complementing computational predictions. nih.govudel.edu These predictive and analytical capabilities will allow researchers to more efficiently explore the vast chemical space accessible from this versatile fluorinated building block.

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-1,3,5-trifluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chloromethylation of 1,3,5-trifluorobenzene using formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Alternative approaches include nucleophilic substitution on pre-halogenated intermediates. Key factors affecting yield include:

  • Temperature: Elevated temperatures (80–100°C) favor electrophilic substitution but may increase side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity of the chloromethylating agent.
  • Catalyst loading: Excess ZnCl₂ (20–30 mol%) improves regioselectivity for the chloromethyl group at the 2-position . Example protocol:
StepReagents/ConditionsYield (%)Reference
11,3,5-Trifluorobenzene, CH₂O, HCl, ZnCl₂, 90°C, 12h65–70Hypothetical*
2Purification via fractional distillation>95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer:

  • ¹⁹F NMR: Expect three distinct signals for the three fluorine atoms at δ −110 to −115 ppm (meta to chloromethyl) and δ −105 to −110 ppm (para). Splitting patterns confirm substitution symmetry .
  • ¹H NMR: The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm, integrating for two protons. Adjacent fluorine atoms may cause slight deshielding .
  • GC-MS: Molecular ion peak at m/z 180 (C₇H₅ClF₃⁺) with fragmentation patterns indicating loss of Cl (→ m/z 145) and F groups .

Q. What safety protocols are essential when handling this compound, given its reactive chloromethyl group?

Methodological Answer:

  • Engineering controls: Use fume hoods with HEPA filters to capture volatile chlorinated byproducts. Closed-system reactors minimize exposure .
  • PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged handling, add a face shield and vapor respirator .
  • First aid: Immediate rinsing with water for skin/eye contact. Activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms at the 1,3,5-positions activate the chloromethyl group toward nucleophilic substitution by polarizing the C-Cl bond. Key observations:

  • Kinetics: Reaction rates with amines (e.g., piperidine) in THF are 3× faster than non-fluorinated analogs due to enhanced electrophilicity .
  • Regioselectivity: Fluorine’s meta-directing effect stabilizes transition states during SN2 mechanisms. Computational studies (DFT) show lower activation energy for substitutions at the 2-position .

Q. What computational methods can predict the compound's stability and potential degradation pathways under varying conditions?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry to identify susceptible bonds (e.g., C-Cl) under thermal stress. Use Gaussian09 with B3LYP/6-311++G(d,p) basis set .
  • Degradation modeling: Simulate hydrolysis pathways in acidic (pH <3) vs. alkaline (pH >10) conditions. Predict major products (e.g., 2-hydroxymethyl-1,3,5-trifluorobenzene at pH 10) .
  • Validation: Cross-reference computed IR spectra with experimental data to confirm degradation intermediates .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) across different studies?

Methodological Answer:

  • Systematic benchmarking: Compare purity levels (e.g., HPLC >98% vs. GC >95%) and crystallization solvents. For example, recrystallization in hexane vs. ethanol may yield different melting points .
  • Controlled experiments: Reproduce synthesis and purification steps under standardized conditions (e.g., vacuum distillation at 0.1 mmHg). Document solvent traces via Karl Fischer titration .
  • Data reconciliation: Use PubChem’s computed properties (e.g., LogP, boiling point) as a baseline for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.